molecular formula C18H24Cl2N4O B3017867 [4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride CAS No. 2490406-09-0

[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride

Cat. No. B3017867
CAS RN: 2490406-09-0
M. Wt: 383.32
InChI Key: LRRZWYZXBVYWDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .


Molecular Structure Analysis

The molecular structure of this compound is based on the piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The exact structure analysis of this specific compound is not available in the retrieved data.

Mechanism of Action

The mechanism of action of piperidone derivatives can vary widely depending on their specific structure and substituents . They have been found to possess a range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The specific mechanism of action for this compound is not available in the retrieved data.

properties

IUPAC Name

[4-(1-aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O.2ClH/c19-18(8-9-18)14-6-12-21(13-7-14)17(23)15-4-1-2-5-16(15)22-11-3-10-20-22;;/h1-5,10-11,14H,6-9,12-13,19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRZWYZXBVYWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CC2)N)C(=O)C3=CC=CC=C3N4C=CC=N4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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